diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate
Description
Diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate is a chiral azetidine-based dicarboxylate ester featuring a four-membered saturated ring system. The compound’s structure includes a stereogenic center at the azetidine nitrogen, with a (1S)-1-phenylethyl substituent conferring asymmetry. The diethyl ester groups at the 2,2-positions enhance solubility in organic solvents, while the rigid azetidine ring introduces unique steric and electronic properties. For example, azetidine derivatives like 1,2-azetidinedicarboxylic acid esters () are valued for their conformational constraints and reactivity in ring-opening reactions .
Properties
CAS No. |
921600-24-0 |
|---|---|
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate |
InChI |
InChI=1S/C17H23NO4/c1-4-21-15(19)17(16(20)22-5-2)11-12-18(17)13(3)14-9-7-6-8-10-14/h6-10,13H,4-5,11-12H2,1-3H3/t13-/m0/s1 |
InChI Key |
IHPPWJXXAWRTGC-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(=O)C1(CCN1[C@@H](C)C2=CC=CC=C2)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1(CCN1C(C)C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate typically starts with the azetidine ring formation. One common route involves a cyclization reaction of a suitable 1,2-diamine precursor with a diester derivative. Reaction conditions vary depending on the specific starting materials, but often include the use of strong bases or acids to facilitate ring closure.
Industrial Production Methods: Industrially, the production of this compound can involve scalable procedures that focus on maximizing yield and purity. This often means optimizing the reaction conditions, such as temperature control, solvent selection, and reaction time. Continuous-flow reactors are sometimes used for their efficiency and scalability.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Table 1: Key Structural Features of Dicarboxylate Derivatives
Key Observations :
- Substituent Effects : The (1S)-1-phenylethyl group may improve lipophilicity and chiral recognition compared to fluorophenyl () or chlorophenyl () substituents.
- Stereochemistry : Enantiopure analogs like the dibenzyl cyclopentene derivative () demonstrate the importance of stereochemical control in biological activity and synthetic applications.
Spectroscopic and Analytical Data
Table 2: Spectroscopic Comparisons
Insights :
- The target compound’s NMR would likely show distinct splitting patterns for the azetidine ring protons due to restricted rotation, contrasting with the more flexible pyrrolidine derivatives ().
- HRMS data from analogs (e.g., ) confirm the precision of mass spectrometry in validating molecular formulas, a critical step for the target compound’s characterization.
Biological Activity
Diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate is a compound that has garnered attention in medicinal chemistry due to its unique azetidine structure and potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 305.37 g/mol. The structure features two ester functional groups derived from diethyl dicarboxylate, which contribute to its reactivity and potential biological interactions.
Synthesis
Several synthetic routes can be employed to produce this compound. The compound can be synthesized through the reaction of azetidine derivatives with phenylethylamine and diethyl malonate under appropriate conditions. This versatility in synthesis makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on related azetidine derivatives. For example, certain azetidine compounds have been identified as inhibitors of key enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes and disease mechanisms . The inhibition profiles of these enzymes suggest that this compound may also exhibit similar inhibitory effects.
Case Studies
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of azetidine derivatives, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis in cancer cells, suggesting that this compound could be explored for its therapeutic potential in oncology .
Case Study 2: Neuroprotective Effects
Another area of investigation involves the neuroprotective effects of azetidine derivatives. Compounds with similar structures have been shown to enhance cognitive function and protect against neurodegenerative diseases by inhibiting acetylcholinesterase activity. This suggests a potential application for this compound in treating conditions like Alzheimer's disease .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure | Key Features |
|---|---|---|
| Diethyl Malonate | Diethyl Malonate | Dicarboxylic acid derivative; versatile in syntheses |
| Ethyl 3-(Phenylethyl)azetidine-2-carboxylate | Ethyl 3-(Phenylethyl)azetidine | Similar azetidine structure; potential pharmacological activity |
| Diethyl 2-(Phenylethyl)malonate | Diethyl 2-(Phenylethyl)malonate | Contains phenylethyl group; used in organic synthesis |
This table illustrates how this compound stands out due to its specific structural features that may confer distinct reactivity profiles and biological properties compared to other compounds.
Q & A
Q. What are the established synthetic routes for diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate, and how are enantiomeric ratios optimized?
The compound is typically synthesized via multi-step reactions involving chiral auxiliaries or asymmetric catalysis. For example, hydrazine-dicarboxylate intermediates are formed using cyclopentadiene or substituted phenyl groups, followed by stereoselective alkylation. Enantiomeric excess (er) is achieved using chiral catalysts (e.g., 94.5:5.5 er reported via asymmetric induction) and monitored via chiral HPLC or polarimetry . Reaction conditions (e.g., low temperatures, inert atmospheres) minimize racemization .
Q. What analytical techniques are critical for structural validation of this compound?
Key methods include:
- 1H/13C NMR : Assigns stereochemistry and confirms substitution patterns (e.g., δ 7.38–7.02 ppm for aromatic protons, δ 157.35 ppm for carbonyl carbons) .
- X-ray crystallography : Resolves azetidine ring conformation and steric effects of the (1S)-1-phenylethyl group (e.g., C–N–C bond angles of 110.18° in related structures) .
- Mass spectrometry : Validates molecular weight (e.g., exact mass 350.363 for analogs) .
Q. How should this compound be stored to maintain stability?
Store under inert gas (N2/Ar) at –20°C in airtight containers. Avoid exposure to moisture, light, or oxidizing agents to prevent hydrolysis or decomposition . Safety protocols (e.g., locked storage, PPE) are mandatory due to its reactivity .
Advanced Research Questions
Q. How does the stereochemistry of the azetidine ring influence its reactivity in catalytic applications?
The (1S)-1-phenylethyl group induces steric hindrance, directing regioselectivity in cross-coupling reactions. For example, bulky substituents on azetidine restrict access to the nitrogen lone pair, favoring axial attack in nucleophilic substitutions. Computational studies (e.g., DFT) can model transition states to predict reactivity .
Q. What strategies resolve contradictions in reported enantiomeric excess (er) for derivatives?
Discrepancies in er often arise from reaction temperature or catalyst loading. For instance, higher temperatures (>70°C) promote racemization, while chiral phosphine ligands improve er (e.g., 91.5:8.5 er achieved at 48% yield) . Validate results using complementary techniques (e.g., NMR chiral shift reagents vs. HPLC) .
Q. How does the compound’s conformation affect its biological activity or coordination chemistry?
The azetidine ring’s puckering (e.g., envelope vs. twist conformations) modulates binding to biological targets or metal ions. X-ray data show that substituents at C2 and C3 positions influence dihedral angles (e.g., 130.02° for C1–C2–C3 in analogs), impacting ligand flexibility .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?
Key issues include:
- Catalyst efficiency : Heterogeneous catalysts (e.g., immobilized Pd complexes) reduce costs but may lower er .
- Purification : Chiral stationary phases in preparative HPLC are essential but costly .
- Byproduct formation : Optimize solvent polarity (e.g., CH2Cl2 vs. acetonitrile) to suppress side reactions .
Methodological Guidance
Q. How to analyze steric effects of the (1S)-1-phenylethyl group using computational tools?
- Molecular docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) .
- Conformational analysis : Use Gaussian or ORCA software to calculate energy-minimized structures and torsional barriers .
Q. What protocols ensure reproducibility in enantioselective syntheses?
- Standardize catalyst preparation (e.g., Schlenk techniques for air-sensitive ligands).
- Monitor reaction progress via inline FTIR or LC-MS to detect intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
